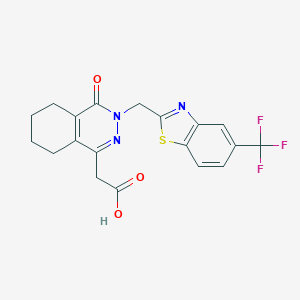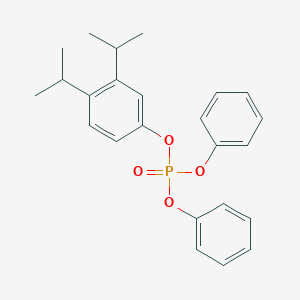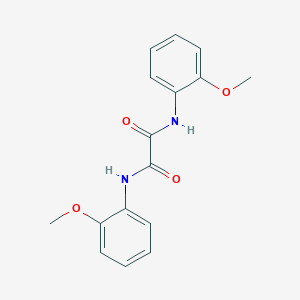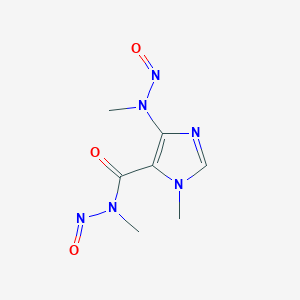
Dinitrosocaffeidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinitrosocaffeidine (DNC) is a synthetic compound that is used in scientific research to study the biochemical and physiological effects of caffeine. DNC is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, DNC increases the levels of cyclic nucleotides in cells and tissues, leading to a range of effects on cellular signaling pathways, gene expression, and metabolism.
作用機序
Dinitrosocaffeidine exerts its effects on cells and tissues by inhibiting PDEs, which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, Dinitrosocaffeidine increases the levels of cyclic nucleotides in cells and tissues, leading to a range of effects on cellular signaling pathways, gene expression, and metabolism. Dinitrosocaffeidine has been shown to modulate the activity of several key enzymes and transcription factors, including protein kinase A, CREB, and NF-κB. Dinitrosocaffeidine also affects calcium signaling and mitochondrial function, which are important regulators of cellular metabolism and energy homeostasis.
生化学的および生理学的効果
Dinitrosocaffeidine has been shown to have a range of biochemical and physiological effects on cells and tissues. Dinitrosocaffeidine increases the levels of cyclic nucleotides in cells and tissues, leading to a range of effects on cellular signaling pathways, gene expression, and metabolism. Dinitrosocaffeidine has been shown to modulate the activity of several key enzymes and transcription factors, including protein kinase A, CREB, and NF-κB. Dinitrosocaffeidine also affects calcium signaling and mitochondrial function, which are important regulators of cellular metabolism and energy homeostasis. Dinitrosocaffeidine has been shown to have anti-inflammatory and antioxidant effects, and may have potential therapeutic applications in diseases such as cancer, diabetes, and neurodegenerative disorders.
実験室実験の利点と制限
Dinitrosocaffeidine has several advantages and limitations for use in lab experiments. Dinitrosocaffeidine is a potent and selective inhibitor of PDEs, which makes it a useful tool for studying cyclic nucleotide signaling pathways and related biological processes. Dinitrosocaffeidine is also relatively easy to synthesize and purify, and is stable under a wide range of conditions. However, Dinitrosocaffeidine has some limitations, including its potential toxicity and the need for careful handling and disposal. Dinitrosocaffeidine may also have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
将来の方向性
There are several future directions for research on Dinitrosocaffeidine and related compounds. One area of interest is the development of more potent and selective inhibitors of PDEs, which could have therapeutic applications in a range of diseases. Another area of interest is the investigation of the effects of Dinitrosocaffeidine and related compounds on cellular metabolism and energy homeostasis, which could lead to the development of novel therapies for metabolic disorders such as obesity and diabetes. Additionally, the potential anti-inflammatory and antioxidant effects of Dinitrosocaffeidine could be further explored in the context of diseases such as cancer and neurodegenerative disorders.
合成法
Dinitrosocaffeidine can be synthesized from caffeine using a variety of methods, including nitrosation with nitrous acid, nitrosyl chloride, or other nitrosating agents. The reaction typically involves the formation of a nitrosocaffeine intermediate, which is then oxidized to Dinitrosocaffeidine using a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The purity and yield of Dinitrosocaffeidine can be improved by using column chromatography or other purification techniques.
科学的研究の応用
Dinitrosocaffeidine has been used in a variety of scientific research applications, including studies of cyclic nucleotide signaling pathways, gene expression, metabolism, and cell proliferation. Dinitrosocaffeidine has been shown to modulate the activity of several key enzymes and transcription factors, including protein kinase A, cAMP response element-binding protein (CREB), and nuclear factor-kappa B (NF-κB). Dinitrosocaffeidine has also been used to investigate the effects of caffeine on cellular metabolism and energy homeostasis, as well as the potential therapeutic applications of caffeine and related compounds in diseases such as cancer, diabetes, and neurodegenerative disorders.
特性
CAS番号 |
145438-97-7 |
|---|---|
製品名 |
Dinitrosocaffeidine |
分子式 |
C7H10N6O3 |
分子量 |
226.19 g/mol |
IUPAC名 |
N,3-dimethyl-5-[methyl(nitroso)amino]-N-nitrosoimidazole-4-carboxamide |
InChI |
InChI=1S/C7H10N6O3/c1-11-4-8-6(12(2)9-15)5(11)7(14)13(3)10-16/h4H,1-3H3 |
InChIキー |
GMZOUDFUPHOZBW-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1C(=O)N(C)N=O)N(C)N=O |
正規SMILES |
CN1C=NC(=C1C(=O)N(C)N=O)N(C)N=O |
その他のCAS番号 |
145438-97-7 |
同義語 |
dinitrosocaffeidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



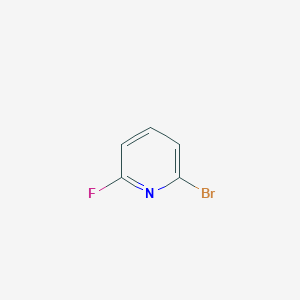
![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)
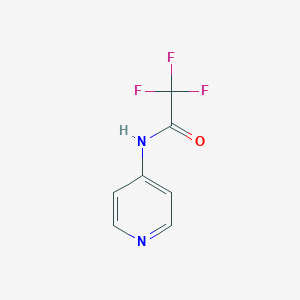
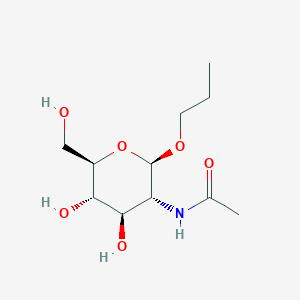
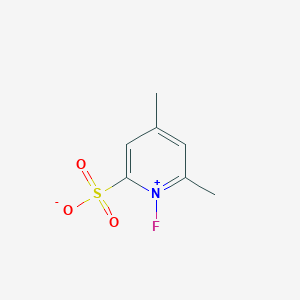
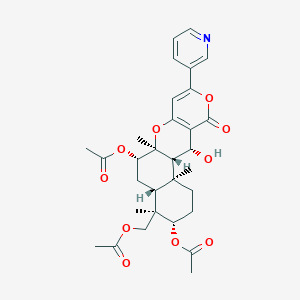
![(Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid](/img/structure/B132741.png)
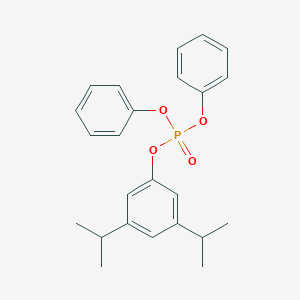
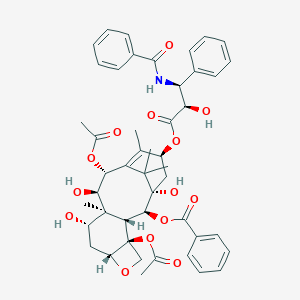
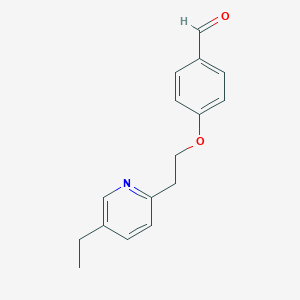
![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone](/img/structure/B132754.png)
